molecular formula C9H10N2O5S B11860085 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate CAS No. 106327-16-6

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate

Cat. No.: B11860085
CAS No.: 106327-16-6
M. Wt: 258.25 g/mol
InChI Key: XQXCDVVLMCFMBN-UHFFFAOYSA-N
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Description

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is a quinoline derivative with the molecular formula C9H10N2O5S. This compound is known for its unique chemical structure, which includes an amino group, a hydroxy group, and a sulfonic acid group attached to a quinoline ring. It is commonly used in various scientific research applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate typically involves the sulfonation of 3-amino-5-hydroxyquinoline. This process can be carried out using sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the quinoline ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The product is then purified through crystallization or other separation techniques to obtain the hydrate form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is widely used in scientific research due to its diverse applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate involves its interaction with specific molecular targets. For instance, in biological systems, it can chelate metal ions, thereby altering their availability and activity. This chelation can disrupt various biochemical pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline-5-sulfonic acid: Similar in structure but lacks the amino group.

    5-Chloro-8-hydroxyquinoline: Contains a chloro substituent instead of an amino group.

    Quinoline-5-sulfonic acid: Lacks both the amino and hydroxy groups

Uniqueness

3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

106327-16-6

Molecular Formula

C9H10N2O5S

Molecular Weight

258.25 g/mol

IUPAC Name

3-amino-5-hydroxyquinoline-7-sulfonic acid;hydrate

InChI

InChI=1S/C9H8N2O4S.H2O/c10-5-1-7-8(11-4-5)2-6(3-9(7)12)16(13,14)15;/h1-4,12H,10H2,(H,13,14,15);1H2

InChI Key

XQXCDVVLMCFMBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=CC(=C2)N)O)S(=O)(=O)O.O

Origin of Product

United States

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